

GNE-8505: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of the Dual Leucine Zipper Kinase (DLK) Inhibitor, **GNE-8505**.

Introduction

GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal degeneration and has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **GNE-8505**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

GNE-8505 is a synthetic organic small molecule. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers and Properties of GNE-8505



Property	Value	Reference
IUPAC Name	5-[1-(cyclopropylmethyl)-5- [(1S,5R)-3-(oxetan-3-yl)-3- azabicyclo[3.1.0]hexan-6- yl]pyrazol-3-yl]-3- (trifluoromethyl)pyridin-2-amine	INVALID-LINK
CAS Number	1620573-48-9	INVALID-LINK
Molecular Formula	C21H24F3N5O	INVALID-LINK
Molecular Weight	419.44 g/mol	INVALID-LINK
SMILES	FC(F) (F)C1=CC(C2=NN(C([C@@H] 3[C@]4([H]) [C@@]3([H])CN(C5COC5)C4) =C2)CC6CC6)=CN=C1N	INVALID-LINK
InChI	InChI=1S/C21H24F3N5O/c22- 21(23,24)16-3-12(5-26- 20(16)25)17-4-18(29(27-17)6- 11-1-2-11)19-14-7-28(8- 15(14)19)13-9-30-10-13/h3- 5,11,13-15,19H,1-2,6-10H2, (H2,25,26)/t14-,15+,19+	INVALID-LINK

Table 2: Physicochemical Properties of GNE-8505



Property	Value	Reference	
Appearance	White to off-white solid powder	INVALID-LINK	
Solubility	DMSO: 100 mg/mL (238.41 mM) (with sonication)	INVALID-LINK	
Acetonitrile: Slightly soluble (0.1-1 mg/ml)	INVALID-LINK		
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	INVALID-LINK	

Pharmacological Properties and Mechanism of Action

GNE-8505 functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and acts as a critical upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.

Table 3: Pharmacological Profile of **GNE-8505** and Related Compounds

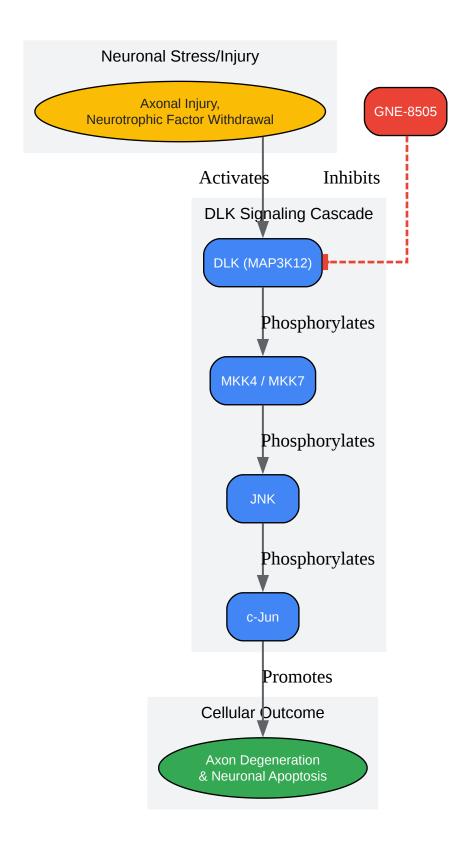


Parameter	Value	Compound	Comments	Reference
Target	Dual Leucine Zipper Kinase (DLK/MAP3K12)	GNE-8505	Primary target	INVALID-LINK
IC50 (DLK)	10 nM	GNE-8505	In vitro kinase assay	INVALID-LINK
Ki (DLK)	0.5 nM	GNE-3511	A closely related, potent, and brain-penetrant DLK inhibitor.	INVALID-LINK
p-JNK Inhibition	30 nM	GNE-3511	Cellular assay	INVALID-LINK
Axon Degeneration IC ₅₀	107 nM	GNE-3511	In vitro primary neuron assay	INVALID-LINK

Signaling Pathway

Upon neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. **GNE-8505**, by inhibiting DLK, blocks this entire cascade, thereby preventing the phosphorylation of JNK and c-Jun and protecting neurons from degeneration.[5]





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Figure 1. GNE-8505 inhibits the DLK signaling pathway.



Experimental Protocols

Detailed methodologies for key experiments involving **GNE-8505** and related DLK inhibitors are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of **GNE-8505** against DLK.

Principle: The assay measures the inhibition of DLK-mediated phosphorylation of a substrate peptide. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. Phosphorylation of the substrate by DLK brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of DLK will reduce the FRET signal in a dose-dependent manner.

Materials:

- Recombinant human DLK enzyme
- Biotinylated substrate peptide (e.g., biotin-MKK4)
- ATP
- TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- GNE-8505 stock solution (in DMSO)
- Terbium-labeled anti-phospho-MKK4 antibody
- Streptavidin-conjugated acceptor fluorophore (e.g., d2 or Alexa Fluor 647)
- 384-well low-volume plates
- TR-FRET compatible plate reader

Procedure:

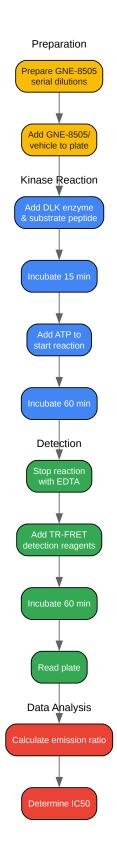
Foundational & Exploratory





- Prepare serial dilutions of GNE-8505 in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
- Add GNE-8505 dilutions or vehicle (DMSO) to the wells of a 384-well plate.
- Add DLK enzyme and the biotinylated substrate peptide to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
- · Stop the reaction by adding EDTA.
- Add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
- Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
- Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
- Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC₅₀ value.





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Figure 2. Workflow for the in vitro TR-FRET kinase inhibition assay.



Western Blot for Phospho-JNK and Phospho-c-Jun

This protocol describes the detection of phosphorylated JNK and c-Jun in neuronal cell lysates or tissue homogenates following treatment with **GNE-8505**.

Materials:

- Neuronal cells or tissue samples
- GNE-8505
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies:
 - Rabbit anti-phospho-JNK (Thr183/Tyr185)
 - Rabbit anti-total JNK
 - Rabbit anti-phospho-c-Jun (Ser63)
 - o Rabbit anti-total c-Jun
 - Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



Procedure:

- Treat cells or animals with GNE-8505 at the desired concentrations and for the appropriate duration.
- Lyse cells or homogenize tissue in lysis buffer on ice.
- Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
- Denature protein samples by boiling in Laemmli sample buffer.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
- · Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Optic Nerve Crush Model

This protocol describes an in vivo model to assess the neuroprotective effects of **GNE-8505** on retinal ganglion cells (RGCs) following optic nerve crush.

Animals:



• Adult C57BL/6 mice

Procedure:

- Anesthetize the mice according to approved institutional protocols.
- Make a small incision in the conjunctiva to expose the optic nerve.
- Carefully crush the optic nerve for a defined period (e.g., 3-5 seconds) using fine forceps, taking care not to damage the ophthalmic artery.
- Administer GNE-8505 systemically (e.g., by oral gavage or intraperitoneal injection) at various doses (e.g., 3, 7, and 18 mg/kg) at specified time points before and/or after the crush injury.[5]
- At the end of the experimental period (e.g., 5-7 days post-crush), euthanize the animals and collect the retinas and optic nerves.
- Assess RGC survival by immunohistochemical staining of retinal flat mounts for an RGCspecific marker (e.g., Brn3a or RBPMS).
- Analyze the extent of axon degeneration in the optic nerve sections.
- Retinal lysates can be prepared for western blot analysis of p-JNK and p-c-Jun as described above.

Conclusion

GNE-8505 is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its potency and selectivity make it a suitable candidate for further preclinical and clinical development for the treatment of neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of **GNE-8505** and other DLK inhibitors in various in vitro and in vivo models.

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